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Compound of Interest

Compound Name: 4-(Allyloxy)-3-chlorobenzaldehyde

CAS No.: 58236-91-2

Cat. No.: B1275933 Get Quote

Executive Summary
Compound: 4-(Allyloxy)-3-chlorobenzaldehyde CAS: 58236-91-2 Role: Key Intermediate /

Building Block

This technical guide outlines the physicochemical profile, synthesis, and spectroscopic

characterization of 4-(Allyloxy)-3-chlorobenzaldehyde. As a senior application scientist, I

have structured this document to serve as a definitive reference for researchers utilizing this

compound in the synthesis of pharmaceuticals, particularly as a precursor for benzofuran

derivatives (via Claisen rearrangement) and complex heterocycles. The protocols herein are

designed to be self-validating, ensuring high reproducibility.

Part 1: Chemical Profile & Structural Analysis
This compound features a trisubstituted benzene ring.[1][2] The interplay between the electron-

withdrawing aldehyde and chlorine groups against the electron-donating allyloxy group creates

a distinct spectroscopic signature essential for purity assessment.

Physicochemical Properties Table
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Property Specification / Value Notes

Formula C₁₀H₉ClO₂

Molecular Weight 196.63 g/mol

Physical State Low-melting solid or viscous oil

Highly dependent on purity;

crystallizes upon standing at

4°C.

Solubility
DCM, Chloroform, DMSO,

Ethyl Acetate
Insoluble in water.

Stability Air-stable; Light-sensitive

Store under inert gas at 2-8°C

to prevent oxidation to benzoic

acid.

Part 2: Synthetic Pathway & Purification[3]
The most robust route to this motif is the Williamson ether synthesis starting from 3-chloro-4-

hydroxybenzaldehyde. This method allows for facile scale-up and easy monitoring.

Diagram 1: Synthesis Workflow
The following diagram illustrates the critical process steps and decision points during synthesis.
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Starting Material
3-Chloro-4-hydroxybenzaldehyde

Reaction
Reflux (Acetone) or 60°C (DMF)

4-6 Hours

Reagents
Allyl Bromide (1.2 eq) + K2CO3 (2.0 eq)

Solvent: DMF or Acetone

TLC Monitoring
(Hexane:EtOAc 4:1)

Is SM Consumed?

No (Continue Heating)

Workup
Dilute w/ H2O, Extract w/ EtOAc,

Wash w/ 1N NaOH (removes unreacted phenol)

Yes

Purification
Recrystallization (EtOH) or

Flash Column Chromatography

Target Product
4-(Allyloxy)-3-chlorobenzaldehyde

Click to download full resolution via product page

Caption: Synthesis workflow for 4-(Allyloxy)-3-chlorobenzaldehyde via Williamson ether

synthesis.

Detailed Protocol
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Activation: Dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol). Add

anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to generate the

phenoxide anion. Observation: Color shift to bright yellow/orange indicates anion formation.

Alkylation: Add Allyl bromide (1.2 eq) dropwise. Heat to 60°C.

Quenching (Critical Step): Pour the reaction mixture into ice-cold water. The product should

precipitate or oil out.

Scavenging: Wash the organic extract with 1N NaOH. Why? This selectively removes

unreacted starting phenol, simplifying downstream purification.

Part 3: Spectroscopic Characterization[1][2]
This section details the "Expected Analytical Profile." These values are derived from consensus

data of structurally analogous 3-chloro-4-alkoxybenzaldehydes and theoretical chemical shift

increments.

Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Multiplicity Integration Assignment
Diagnostic
Note

9.85 Singlet (s) 1H -CHO (Aldehyde)

Sharp singlet;

confirms

oxidation state.

7.91
Doublet (d, J=2.0

Hz)
1H Ar-H2

Most deshielded

aromatic; meta to

CHO, ortho to Cl.

7.76

Doublet of

Doublets (dd,

J=8.5, 2.0 Hz)

1H Ar-H6

Ortho to CHO;

coupling to H5

and H2.

7.05
Doublet (d, J=8.5

Hz)
1H Ar-H5

Ortho to Oxygen;

shielded relative

to others.

6.08 Multiplet (m) 1H -OCH₂-CH=CH₂
Characteristic

allyl methine.

5.48
Doublet of

Doublets (dd)
1H -CH=CHH (trans)

Terminal alkene

proton (trans to

methine).

5.35
Doublet of

Doublets (dd)
1H -CH=CHH (cis)

Terminal alkene

proton (cis to

methine).

4.72
Doublet (d, J=5.5

Hz)
2H -OCH₂-CH=

Methylene

adjacent to

oxygen.

Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm reference)

Carbonyl: ~190.5 ppm (C=O)

Aromatic C-O: ~158.0 ppm (C4)
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Aromatic C-H/C-Cl: ~131.0, 130.5, 129.0, 123.5, 113.0 ppm

Allyl: ~132.0 ppm (-CH=), ~118.5 ppm (=CH2), ~69.8 ppm (-OCH2-)

FT-IR Spectroscopy (ATR)
1685 - 1695 cm⁻¹: C=O Stretch (Strong, Aldehyde).

1580 - 1600 cm⁻¹: C=C Aromatic skeletal vibrations.

2750 & 2850 cm⁻¹: C-H Fermi doublet (Characteristic of Aldehydes).

1250 cm⁻¹: C-O-C Asymmetric stretch (Aryl alkyl ether).

Mass Spectrometry (GC-MS / ESI)
Molecular Ion (M⁺): 196

Isotope Pattern: M+ (196) and M+2 (198) in a 3:1 ratio.

Significance: This confirms the presence of a single Chlorine atom.[4] If this ratio is

absent, the chlorination pattern is incorrect.

Part 4: Quality Control & Logic Flow
To ensure the integrity of the material for drug development, a strict QC logic must be applied.

The following diagram maps the decision process for validating the compound.

Diagram 2: QC Logic Flow
Decision tree for determining batch release based on spectral data.

Crude Sample FT-IR Analysis
Check 1690 cm-1 (C=O)

Check 3200-3400 cm-1
(Phenolic OH)

1H NMR Analysis
Absent

FAIL
Repurify (NaOH Wash)

Present (SM remaining)

Integration Check
Aldehyde (1H) : Allyl CH2 (2H)

PASS
Release BatchRatio 1:2

Ratio Deviates
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Caption: Quality Control logic flow ensuring removal of starting phenolic impurities.

Part 5: Applications in Drug Discovery
Claisen Rearrangement Precursor: Heating 4-(allyloxy)-3-chlorobenzaldehyde (>200°C)

induces an ortho-Claisen rearrangement. The allyl group migrates to the C-5 position (ortho

to the oxygen), restoring the phenol. This is a primary route to synthesizing substituted

benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs).

Linker Chemistry: The aldehyde serves as a handle for reductive amination or Knoevenagel

condensations, while the allyl group acts as a "masked" functionality that can be later

oxidized to a diol or aldehyde, or reduced to a propyl chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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